molecular formula C7H9BrCl2N2 B12549339 2-bromo-1-butyl-4,5-dichloro-1H-imidazole CAS No. 666834-27-1

2-bromo-1-butyl-4,5-dichloro-1H-imidazole

Cat. No.: B12549339
CAS No.: 666834-27-1
M. Wt: 271.97 g/mol
InChI Key: KZWCKNKDXLTORI-UHFFFAOYSA-N
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Description

2-Bromo-1-butyl-4,5-dichloro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-butyl-4,5-dichloro-1H-imidazole typically involves the halogenation of imidazole derivatives. One common method includes the chlorination of 2-substituted imidazoles using reagents such as phosphorus pentachloride (PCl5), chlorine, sodium hypochlorite (NaOCl), or N-chlorosuccinimide (NCS) to obtain 4,5-dichloroimidazoles . The bromination step can be achieved using bromine or other brominating agents under controlled conditions to introduce the bromo substituent at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-butyl-4,5-dichloro-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different products.

    Coupling Reactions: It can engage in coupling reactions with other aromatic or heterocyclic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium cyanide (KCN), or thiols can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids or other oxidized products.

Scientific Research Applications

2-Bromo-1-butyl-4,5-dichloro-1H-imidazole has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding affinity to biological targets.

    Medicine: It may have therapeutic potential as an antimicrobial, antifungal, or anticancer agent, although further research is needed to confirm its efficacy and safety.

    Industry: The compound can be utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-bromo-1-butyl-4,5-dichloro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by forming stable complexes or by interfering with the active site, leading to the disruption of essential biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Butyl-4,5-dichloro-1H-imidazole: Lacks the bromine substituent but shares similar structural features and chemical properties.

    2-Bromo-4,5-dichloro-1-[(4-fluorobutoxy)methyl]-1H-imidazole: Contains additional fluorine and butoxy groups, which may alter its reactivity and applications.

Uniqueness

2-Bromo-1-butyl-4,5-dichloro-1H-imidazole is unique due to its specific combination of substituents, which can influence its chemical behavior and potential applications. The presence of both bromine and chlorine atoms can enhance its reactivity and binding affinity in various chemical and biological contexts.

Properties

CAS No.

666834-27-1

Molecular Formula

C7H9BrCl2N2

Molecular Weight

271.97 g/mol

IUPAC Name

2-bromo-1-butyl-4,5-dichloroimidazole

InChI

InChI=1S/C7H9BrCl2N2/c1-2-3-4-12-6(10)5(9)11-7(12)8/h2-4H2,1H3

InChI Key

KZWCKNKDXLTORI-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(N=C1Br)Cl)Cl

Origin of Product

United States

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